molecular formula C18H27NO3 B2515498 tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 1853217-74-9

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B2515498
CAS No.: 1853217-74-9
M. Wt: 305.418
InChI Key: YEAMWGIHRRULTN-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: . This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 2-hydroxyethylphenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(2-hydroxyethyl)phenylpiperidine as the core structure.

  • Reaction Steps: The hydroxyl group on the phenyl ring is protected, and the piperidine ring is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.

Types of Reactions:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

  • Reduction: The piperidine ring can undergo reduction to form a piperazine derivative.

  • Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Piperazine derivatives.

  • Substitution Products: Derivatives with different functional groups attached to the tert-butyl or phenyl rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a linker in the design of bioconjugates and probes for biological studies. Medicine: Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

  • N-Boc-4-piperidineethanol:

Uniqueness: Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and development in various fields.

Biological Activity

Introduction

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

  • IUPAC Name: this compound
  • Molecular Formula: C18H27NO3
  • Molecular Weight: 305.418 g/mol
  • CAS Number: 170837-78-2

Anticancer Activity

Recent studies have identified piperidine derivatives, including this compound, as having significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, a related piperidine derivative demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cancer progression. The presence of the piperidine moiety allows for stable interactions with protein binding sites, enhancing its efficacy in inhibiting pathways associated with tumor growth and survival. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can significantly influence its biological activity .

Neuroprotective Effects

Beyond its anticancer properties, this compound may also exhibit neuroprotective effects. Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The incorporation of the hydroxyethyl group may enhance brain penetration and bioavailability, making it a candidate for further investigation in neuropharmacology .

Inhibitory Activity Against Enzymes

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as a dual inhibitor of AChE and BuChE, which are critical targets in the management of Alzheimer's disease. This dual inhibition could potentially lead to enhanced cognitive function and memory retention in affected individuals .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related piperidine compounds:

StudyCompoundActivityFindings
Piperidine DerivativeAnticancerInduced apoptosis in FaDu cells
AChE InhibitorNeuroprotectiveDual inhibition showed enhanced brain exposure
PROTAC LinkerTargeted DegradationImproved drug-like properties through structural modifications

These findings highlight the versatility of this compound and its derivatives in various therapeutic contexts.

Properties

IUPAC Name

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAMWGIHRRULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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